4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

medicinal chemistry fluorine SAR metabolic stability

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-49-6; molecular formula C₁₆H₁₉FN₂O₄; MW 322.33 g/mol) is a racemic spirocyclic compound featuring a conformationally constrained 1-oxa-4,8-diazaspiro[4.5]decane core bearing an 8-methyl substituent and a 4-(4-fluorobenzoyl) group with a free carboxylic acid handle at position 3. It is commercially available as a research-grade screening compound and building block from multiple global suppliers at purities of 95–97%.

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
CAS No. 1326814-49-6
Cat. No. B6348653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326814-49-6
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,21,22)
InChIKeyDROSFFHFTVNPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-49-6): Procurement-Ready Spirocyclic Building Block for Kinase-Targeted Library Design


4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-49-6; molecular formula C₁₆H₁₉FN₂O₄; MW 322.33 g/mol) is a racemic spirocyclic compound featuring a conformationally constrained 1-oxa-4,8-diazaspiro[4.5]decane core bearing an 8-methyl substituent and a 4-(4-fluorobenzoyl) group with a free carboxylic acid handle at position 3 . It is commercially available as a research-grade screening compound and building block from multiple global suppliers at purities of 95–97% . The 1-oxa-4,8-diazaspiro[4.5]decane scaffold class has been crystallographically validated as an ATP-mimetic kinase inhibitor framework, with ligand-efficient inhibition demonstrated across multiple kinases including PKA and CHK1 [1].

Why 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


Within the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series, even single-point modifications to the benzoyl substituent or the N-alkyl group produce compounds with meaningfully divergent physicochemical and pharmacological profiles. The regioisomeric position of the fluorine atom on the benzoyl ring (para vs. ortho vs. meta) alters the electronic character of the carbonyl and consequently hydrogen-bonding capability at target ATP pockets, as demonstrated crystallographically for related diazaspirocyclic kinase inhibitors [1]. Similarly, the N-methyl substituent confers a distinct lipophilicity–solubility balance compared to N-propyl or N-benzyl analogs — the latter increase logP by ≥2 units (ACD/LogP 3.70 for the 3,4-dichlorobenzoyl N-methyl analog vs. higher values for N-benzyl derivatives) , directly impacting passive permeability and off-target promiscuity risk. The free carboxylic acid at position 3 provides a synthetic handle for further derivatization that is absent in ketone- or ester-terminated analogs. These structural features are not interchangeable for any scientific program where SAR around the 4-position benzoyl and 8-position amine is under investigation.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-49-6) vs. Closest Analogs


Para-Fluoro Substitution Confers Superior Metabolic Stability and Rigidity vs. Ortho-Fluoro and Meta-Fluoro Regioisomers

The para-fluorobenzoyl group at position 4 positions the electronegative fluorine atom at the distal end of the benzoyl ring, preserving a linear molecular axis and minimizing steric clash with the spirocyclic core. By contrast, the ortho-fluoro regioisomer (CAS 1326810-77-8) introduces steric congestion between the 2-fluoro substituent and the carbonyl oxygen of the amide linkage, which can distort the benzoyl–spirocycle dihedral angle [1]. The meta-fluoro regioisomer (CAS 1326810-70-1) presents the fluorine atom at a position that neither maximally withdraws electron density from the carbonyl nor avoids steric interactions with the spirocyclic ring system. In fluorobenzoyl-containing kinase inhibitor series, para-substitution is consistently associated with superior oxidative metabolic stability compared to ortho-fluoro congeners, as the para position blocks CYP450-mediated hydroxylation at the most electronically favored site [2]. The 2-fluoro regioisomer has a computed XLogP3 of -1 and TPSA of 70.1 Ų [3]; the 4-fluoro analog is predicted to share an identical TPSA (70.1 Ų) and similar calculated logP due to its isomeric nature, but with a distinct electrostatic potential surface that differentially engages kinase hinge regions.

medicinal chemistry fluorine SAR metabolic stability kinase inhibitor design

N-Methyl Substituent Provides Lower Lipophilicity and Enhanced Ligand Efficiency vs. N-Propyl and N-Benzyl Analogs

The N-methyl group at position 8 of the spirocyclic piperidine ring maintains a low molecular weight (322.33 vs. 350.39 for the N-propyl analog, CAS 1326810-99-4) and contributes minimally to lipophilicity . The N-propyl analog (CAS 1326810-99-4) adds 28 Da and introduces additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity through entropic penalty [1]. The N-benzyl analog (8-benzyl-4-(4-fluorobenzoyl) derivative) introduces a substantially larger hydrophobic surface area, with ACD/LogP values for related N-benzyl diazaspiro compounds typically exceeding 3.5 . In kinase inhibitor lead optimization, N-methyl substituents are preferred for maintaining ligand efficiency (LE) — defined as binding energy per heavy atom — whereas bulkier N-alkyl groups erode LE by adding non-productive lipophilic mass. The 3,4-dichlorobenzoyl N-methyl analog (CAS 1326810-30-3) has a measured ACD/LogP of 3.70 despite the dichloro substitution ; the target compound, with only a single para-fluoro substituent, is expected to have substantially lower logP, closer to the XLogP3 of -1 computed for the 2-fluoro N-methyl analog [2].

ligand efficiency lipophilicity drug-likeness spirocyclic scaffolds

Free Carboxylic Acid at Position 3 Enables Direct Bioconjugation and Library Derivatization vs. Ester- or Ketone-Terminated Spirocyclic Analogs

The free carboxylic acid at position 3 of the spirocyclic oxazolidine ring provides a direct, unprotected handle for amide coupling, esterification, or activated ester formation without requiring deprotection steps. This contrasts with related diazaspiro[4.5]decane analogs that terminate as ketones (e.g., 1-oxa-4,8-diazaspiro[4.5]decan-3-one, CAS 746543-82-8) or lack a functionalizable position altogether . The carboxylic acid is positioned on the oxazolidine ring carbon adjacent to the spiro junction (position 3), placing the derivatization vector orthogonal to the plane of the benzoyl substituent — a geometry favorable for projecting linker moieties toward solvent-exposed regions in target-bound conformations [1]. By comparison, the 4-(4-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008195-28-5) replaces the 8-position nitrogen with carbon, eliminating a key hydrogen-bonding or salt-bridge interaction site with acidic residues in kinase ATP pockets .

chemical biology PROTAC design bioconjugation library synthesis building block

Commercial Availability from Multiple Global Suppliers at Competitive Price Points Compared to Close Regioisomeric and Substituted Analogs

The target compound is listed across at least six independent supplier catalogs (Fluorochem F525615, Chemenu CM207801, BLD Pharm, Combi-Blocks, AK Scientific, MedChemExpress) with purities ranging from 95% to 98% . On the MCULE aggregated procurement platform, the compound is offered by 18 distinct suppliers, indicating broad commercial availability . By comparison, the 3-fluoro regioisomer (CAS 1326810-70-1; Fluorochem F525636) is priced at £780/1g , and the 2-fluoro regioisomer (CAS 1326810-77-8; Fluorochem 525633) at £719/1g [1]. The 3-methoxybenzoyl N-methyl analog (CAS 1326810-49-4; Fluorochem F525644) is also priced at £780/1g . The target compound (Fluorochem F525615) is listed via Fluorochem at equivalent pricing tier, and the MCULE platform lists 1 mg quantities starting at 34 USD (90% purity) and 5 mg at 35 USD (95% purity, 14 working days) . This multi-supplier redundancy reduces single-source supply risk and enables competitive quotation for bulk procurement.

chemical procurement supply chain screening library building block sourcing

Crystallographically Validated 1-Oxa-4,8-Diazaspiro[4.5]Decane Scaffold Class Demonstrates ATP-Mimetic Kinase Inhibition — Structural Rationale for Target Compound Evaluation

The 1-oxa-4,8-diazaspiro[4.5]decane core — the central scaffold of the target compound — has been crystallographically characterized in complex with cAMP-dependent protein kinase (PKA) at 1.65 Å resolution (PDB: 3ZO4) [1]. In this structure, diazaspirocyclic compounds directly engage the ATP-binding site, with the spirocyclic nitrogen atoms forming key interactions with acidic side-chain residues in the kinase hinge region [2]. The scaffold demonstrated ligand-efficient inhibition across multiple kinases, with selectivity profiles modulated by the nature of the heteroaromatic hinge binder and the substitution pattern on the spirocycle [3]. The target compound incorporates a 4-fluorobenzoyl group as the hinge-binding moiety — a substructure that, in related kinase inhibitor chemotypes, provides a balanced combination of hydrogen-bond acceptor capability (via the carbonyl) and hydrophobic contact with the kinase gatekeeper residue [4]. While no direct kinase inhibition data are published for CAS 1326814-49-6 specifically, the scaffold class provides a strong structural rationale for prioritizing this compound in kinase-focused screening cascades.

kinase inhibitor ATP-competitive X-ray crystallography scaffold validation PKA

Distinct Hydrogen-Bonding Architecture: Dual Nitrogen Spirocyclic System vs. Mono-Aza or Carba Analogs

The target compound contains two nitrogen atoms within the spirocyclic framework (positions 4 and 8), distinguishing it from the mono-aza analog 4-(4-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008195-28-5), which replaces the 8-position nitrogen with a methylene carbon . In the diazaspirocyclic kinase inhibitor crystal structure (PDB 3ZO4), both nitrogen atoms participate in the binding interaction network — one engages the ATP-pocket acidic residues while the second modulates conformational preferences of the spirocycle [1]. The 8-methyl substituent on the piperidine nitrogen of the target compound provides a tertiary amine that can be protonated at physiological pH, enabling a potential salt bridge with Asp or Glu side chains in the kinase active site. This dual-nitrogen architecture is absent in 1-oxa-4-azaspiro[4.5]decane analogs, which lose one H-bond acceptor (5 vs. 6) and the ionizable amine functionality . Furthermore, the spirocyclic junction constrains the relative orientation of the two nitrogen atoms, pre-organizing the scaffold for bidentate hinge binding — a conformational advantage not achievable with flexible piperazine or aminopiperidine linkers.

bioisosterism hydrogen bonding kinase hinge binding scaffold hopping

Recommended Research and Procurement Application Scenarios for 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-49-6)


Kinase-Focused Fragment and Lead-Like Screening Library Enrichment

The 1-oxa-4,8-diazaspiro[4.5]decane scaffold has been crystallographically validated as an ATP-mimetic kinase inhibitor framework (PDB 3ZO4) [1]. Incorporating CAS 1326814-49-6 into kinase-targeted screening decks provides a conformationally constrained, dual-nitrogen chemotype with a free carboxylic acid handle suitable for fragment elaboration. Its predicted low logP (~ -1) and 23 heavy atoms position it within fragment-like property space, making it appropriate for both fragment-based screening (FBS) and lead-like library design. The para-fluorobenzoyl substituent offers a metabolically stable aryl group for hinge-region engagement without introducing the excessive lipophilicity of dichloro or trimethylbenzoyl analogs [2].

PROTAC and Targeted Protein Degradation (TPD) Linker Attachment Chemistry

The free carboxylic acid at position 3 provides a direct conjugation point for PEG-based or alkyl linkers via standard amide coupling, enabling rapid synthesis of PROTAC candidate molecules. The spirocyclic scaffold projects substituents toward solvent-exposed regions when bound to the kinase ATP pocket [1], making the 3-position carboxylic acid an ideal exit vector for linker attachment without disrupting target engagement. The N-methyl piperidine substructure further provides a potential secondary functionalization site via N-demethylation/re-alkylation or N-oxide formation [2].

Structure-Activity Relationship (SAR) Exploration of Fluorobenzoyl Regioisomers in Kinase Hit-to-Lead Programs

The target compound serves as the para-fluoro reference point in a systematic regioisomeric SAR matrix that includes the 2-fluoro (CAS 1326810-77-8) and 3-fluoro (CAS 1326810-70-1) analogs [1]. For medicinal chemistry programs that have identified a kinase hit with a 4-fluorobenzoyl moiety, CAS 1326814-49-6 enables direct probing of the fluorine position effect on potency, selectivity, and metabolic stability while keeping the spirocyclic core and N-methyl substituent constant. All three regioisomers are commercially available with comparable pricing (£719–£780/g), enabling efficient procurement of the complete SAR set from a single vendor (Fluorochem) [2].

Computational Chemistry and Docking-Based Virtual Screening Benchmarking

With a well-defined, rigid spirocyclic scaffold of 23 heavy atoms, 2 rotatable bonds, TPSA of ~70.1 Ų, and XLogP3 ~ -1 [1], CAS 1326814-49-6 serves as an ideal test ligand for benchmarking docking pose prediction accuracy. The spirocyclic junction eliminates conformational sampling complexity inherent to flexible linkers, while the para-fluorobenzoyl moiety provides a distinctive electron density feature for crystallographic validation of predicted binding modes. The compound's availability from multiple suppliers in 1–10 mg quantities at accessible price points (from 34 USD/mg) [2] reduces the barrier to experimental validation of in silico predictions.

Quote Request

Request a Quote for 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.